molecular formula C21H28FN3O2 B11170839 1-Cyclohexyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-Cyclohexyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B11170839
M. Wt: 373.5 g/mol
InChI Key: RNFFLZCYGGHYLH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a cyclohexyl group, a fluorophenyl group, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 4-(4-fluorophenyl)piperazine in the presence of a coupling agent such as carbonyldiimidazole. The reaction is carried out under an inert atmosphere, typically at room temperature, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Cyclohexyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C21H28FN3O2

Molecular Weight

373.5 g/mol

IUPAC Name

1-cyclohexyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C21H28FN3O2/c22-17-6-8-18(9-7-17)23-10-12-24(13-11-23)21(27)16-14-20(26)25(15-16)19-4-2-1-3-5-19/h6-9,16,19H,1-5,10-15H2

InChI Key

RNFFLZCYGGHYLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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